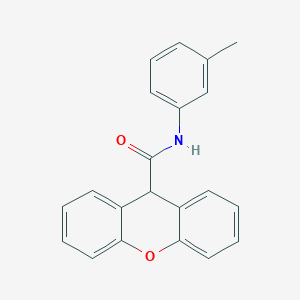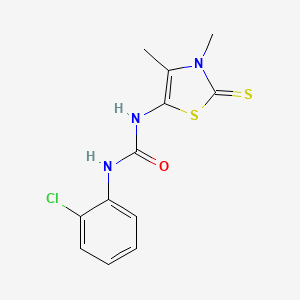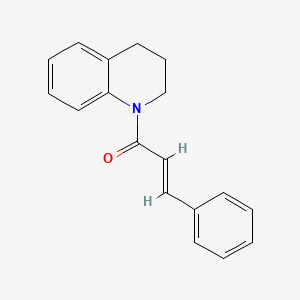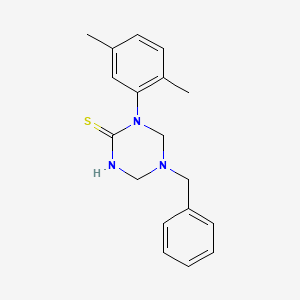
N-(3-methylphenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals known for their complex molecular structures and potential applications in materials science and organic chemistry. While specific information on "N-(3-methylphenyl)-9H-xanthene-9-carboxamide" is limited, insights can be drawn from related compounds, such as xanthene derivatives, which have been extensively studied for their unique properties and applications.
Synthesis Analysis
Xanthene derivatives, including those similar to the compound of interest, are synthesized through various chemical reactions, including nucleophilic substitution and polycondensation processes. For instance, new aromatic polyamides containing xanthene units and methyl pendant groups have been synthesized from specific dicarboxylic acids and aromatic diamines, demonstrating the complex synthetic routes involved in producing these compounds (Guo et al., 2015).
Molecular Structure Analysis
Xanthene-based compounds often feature complex molecular architectures that impact their physical and chemical properties. For example, the structural analysis of 9-(2-Methylphenyl)-3,4,5,6,9,10-hexahydroxanthene-1,8(2H,7H)-dione has provided insights into the xanthene system's conformation and the influence of aromatic substituents on the molecule's geometry (Brito-Arias et al., 1999).
Chemical Reactions and Properties
Xanthene derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the regioselective carboxylation of xanthenones with manganese(III) acetate demonstrates the reactivity of these compounds and their potential for functional group modification (Nishino & Kurosawa, 1983).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of xanthene derivatives, including reactivity and interaction with various chemical agents, are essential for understanding their behavior and potential applications. Studies on the synthesis and characterization of novel aliphatic–aromatic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups reveal the incorporation of magnetic nanoparticles into polymer matrices, indicating the versatile chemical functionality of these compounds (Moghanian et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-14-7-6-8-15(13-14)22-21(23)20-16-9-2-4-11-18(16)24-19-12-5-3-10-17(19)20/h2-13,20H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIQLCOJZXRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630742.png)
![(4-tert-butylcyclohexyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B5630750.png)



![4,6-dimethyl-2-[(2-methylphenyl)amino]nicotinonitrile](/img/structure/B5630783.png)
![3-(1,3-benzodioxol-5-yl)-2-[(3-methylbenzoyl)amino]acrylic acid](/img/structure/B5630790.png)
![1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B5630794.png)
![2-(3-methoxypropyl)-8-[(1-methyl-1H-indol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630800.png)


![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![2-allyl-6-{[(4-bromophenyl)amino]methyl}phenol](/img/structure/B5630818.png)
![5-{2-[(tert-butylamino)sulfonyl]phenyl}-N,N-dimethylthiophene-2-carboxamide](/img/structure/B5630823.png)